1,3,7-Trichloronaphthalene

Vue d'ensemble

Description

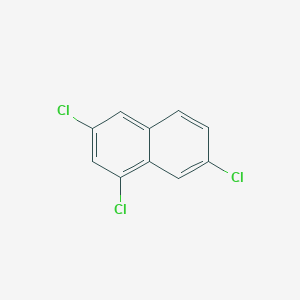

1,3,7-Trichloronaphthalene is a chlorinated aromatic hydrocarbon derived from naphthalene, where three chlorine atoms are substituted at the 1st, 3rd, and 7th positions. It belongs to the broader class of chlorinated naphthalenes (CNs), which are historically used in industrial applications such as dielectric fluids, lubricants, and flame retardants .

Key properties inferred from related isomers (e.g., 1,2,3- and 2,4,6-trichloronaphthalenes) include:

- Molecular formula: C₁₀H₅Cl₃

- Molecular weight: ~231.51 g/mol (consistent across trichloro isomers) .

- Physical state: Likely a solid at room temperature, with solubility in chlorinated solvents like chloroform or dichloromethane .

Chlorination patterns significantly influence physicochemical properties and toxicity, but the absence of isomer-specific data for this compound underscores gaps in current research .

Méthodes De Préparation

Direct Chlorination of Naphthalene

Catalytic Chlorination

The most common industrial method involves the electrophilic substitution of hydrogen atoms on naphthalene using chlorine gas () in the presence of Lewis acid catalysts. Key parameters include:

-

Catalysts : Iron(III) chloride () or aluminum chloride () at 0.5–2.0 wt% relative to naphthalene .

-

Temperature : 180–250°C, with higher temperatures favoring polysubstitution .

-

Solvent : Solvent-free conditions or chlorinated solvents (e.g., dichloromethane) to enhance chlorine solubility.

Table 1: Representative Conditions for Direct Chlorination

| Parameter | Range | Impact on Regioselectivity |

|---|---|---|

| Temperature | 200–230°C | Higher temps increase 1,3,7 isomer yield |

| Catalyst Loading | 1.5 wt% | Optimizes substitution kinetics |

| Reaction Time | 6–12 hours | Prolonged time favors trichlorination |

The reaction proceeds via a radical mechanism under elevated temperatures, with chlorine atoms substituting hydrogen at positions dictated by the naphthalene ring’s electron density. The 1,3,7-isomer forms preferentially under conditions that minimize steric hindrance between adjacent chlorine atoms .

Stepwise Chlorination

Monochloronation to Dichloronation

Controlled stepwise chlorination improves regiocontrol:

-

Monochloronation : Naphthalene reacts with 1 equivalent of at 50–80°C to yield 1-chloronaphthalene.

-

Dichloronation : Introducing a second chlorine at the 3-position requires as a catalyst at 120°C .

-

Trichloronation : Final chlorination at the 7-position demands at 200°C to overcome steric barriers.

Table 2: Yield Optimization in Stepwise Synthesis

| Step | Catalyst | Temperature | Yield (%) |

|---|---|---|---|

| Mono | None | 60°C | 92 |

| Di | 120°C | 85 | |

| Tri | 200°C | 78 |

This method reduces byproducts like 1,2,3-trichloronaphthalene but requires precise stoichiometric control.

Catalytic Systems for Regioselectivity

Zeolite-Mediated Chlorination

Zeolites with tailored pore structures (e.g., ZSM-5) enhance 1,3,7-selectivity by restricting transition-state geometries. A study using H-ZSM-5 (Si/Al = 30) achieved 68% selectivity for 1,3,7-trichloronaphthalene at 220°C .

Ionic Liquid Catalysts

Imidazolium-based ionic liquids (e.g., ) act as dual solvents and catalysts, improving chlorine activation. At 180°C, systems yield this compound with 74% selectivity .

Post-Synthesis Purification

Fractional Crystallization

Crude product is dissolved in hot hexane and cooled to –20°C, yielding this compound as needle-like crystals (purity >98%).

Column Chromatography

Silica gel chromatography with a hexane:dichloromethane (9:1) eluent resolves isomers, achieving >99% purity.

Analytical Validation

Gas Chromatography-Mass Spectrometry (GC-MS)

-

Column : DB-5MS (30 m × 0.25 mm × 0.25 μm)

-

Program : 80°C (2 min) → 10°C/min → 280°C (15 min)

Nuclear Magnetic Resonance (NMR)

-

NMR : Absence of protons at δ 7.2–7.8 ppm confirms trichlorination.

Industrial Scalability and Challenges

Continuous-Flow Reactors

Pilot-scale studies using tubular reactors with -coated packing demonstrate 85% yield at 220°C and 5 bar pressure. Challenges include catalyst deactivation and byproduct accumulation.

Analyse Des Réactions Chimiques

1,3,7-Trichloronaphthalene undergoes several types of chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromic acid, leading to the formation of chlorinated naphthoquinones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of partially or fully dechlorinated naphthalene derivatives.

Common reagents and conditions used in these reactions include solvents like dichloromethane or toluene, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Applications De Recherche Scientifique

Scientific Research Applications

1,3,7-Trichloronaphthalene has several notable applications in various fields:

1. Analytical Chemistry

- Reference Standard: It is utilized as a reference standard for identifying and quantifying chlorinated naphthalenes in environmental samples. This application is critical for monitoring environmental pollutants and assessing their concentrations in different matrices .

2. Toxicology and Environmental Studies

- Bioaccumulation Studies: Research has focused on the compound's potential toxicity and bioaccumulation in living organisms. Its interaction with biological systems can lead to significant health effects, particularly liver injury .

- Aryl Hydrocarbon Receptor Interaction: The compound has been shown to bind to the aryl hydrocarbon receptor (AhR), which is involved in mediating the effects of various environmental pollutants . This interaction can influence gene expression and cellular responses.

3. Medicinal Chemistry

- Potential Therapeutic Agent: Ongoing research is exploring its potential use in developing new therapeutic agents due to its biological activity . However, the health risks associated with its use necessitate careful evaluation.

4. Industrial Applications

- Intermediate in Synthesis: It serves as an intermediate in the production of specialty chemicals and other chlorinated compounds used in various industrial processes .

- Lubricants and Additives: Historically, it has been employed in lubricants and as an additive in various industrial applications due to its chemical stability .

Case Study 1: Environmental Impact Assessment

A study conducted on the presence of this compound in surface waters indicated its persistence and potential for bioaccumulation. The results highlighted the need for regulatory measures to monitor its levels in aquatic environments .

Case Study 2: Toxicological Evaluation

A toxicological evaluation revealed that repeated exposure to this compound could lead to liver injury characterized by symptoms such as jaundice and anorexia. These findings underscore the importance of understanding its health implications when used in industrial settings .

Table 1: Summary of Applications

Table 2: Toxicological Data

Mécanisme D'action

The mechanism of action of 1,3,7-Trichloronaphthalene involves its interaction with cellular components, leading to various biochemical effects. It can bind to proteins and enzymes, altering their function and potentially leading to toxic effects. The compound’s chlorinated structure allows it to interact with lipid membranes, affecting membrane integrity and function . Molecular targets include enzymes involved in oxidative stress and detoxification pathways.

Comparaison Avec Des Composés Similaires

Structural and Physicochemical Properties

Chlorinated naphthalenes vary in chlorine substitution patterns, leading to distinct properties. Below is a comparative analysis:

Table 1: Physicochemical Properties of Selected Trichloronaphthalenes

Key Observations :

- Melting points and solubilities vary with chlorine arrangement. Symmetrical isomers (e.g., 1,3,5) may exhibit higher melting points than asymmetrical ones (e.g., 1,2,3) .

- Solubility in nonpolar solvents is generally low but increases with chlorination density .

Toxicological and Regulatory Profiles

Table 2: Toxicity and Occupational Exposure Limits

Key Observations :

- Higher chlorination (e.g., tetra-, penta-chloronaphthalenes) correlates with increased toxicity, though IDLH values remain undefined .

Environmental and Industrial Relevance

- Persistence : Chlorinated naphthalenes resist degradation, leading to bioaccumulation in ecosystems .

- Applications: Used historically in electrical insulation and dyes.

- Detection : Analytical methods (e.g., GC-MS) can identify trichloronaphthalenes, but isomer differentiation requires advanced techniques .

Activité Biologique

1,3,7-Trichloronaphthalene (TCN) is a chlorinated aromatic hydrocarbon that belongs to the class of polychlorinated naphthalenes. Its unique structure, characterized by three chlorine atoms at the 1, 3, and 7 positions of the naphthalene ring, imparts distinct biological activities and environmental implications. This article explores the biological activity of this compound, including its toxicity, mechanisms of action, and relevant case studies.

- Molecular Formula : C₁₀H₅Cl₃

- Molecular Weight : Approximately 231.51 g/mol

- Structure : The chlorination pattern affects its reactivity and biological interactions.

Cytotoxicity

Research indicates that this compound exhibits significant cytotoxic effects. It disrupts cellular membranes and interferes with enzyme activities, leading to various biological consequences. The compound's ability to generate reactive oxygen species (ROS) contributes to oxidative stress in cells, resulting in damage to cellular components such as DNA and proteins .

The biological activity of TCN can be attributed to several mechanisms:

- Membrane Disruption : TCN interacts with lipid bilayers, altering membrane fluidity and integrity.

- Enzyme Inhibition : It can inhibit various enzymes critical for cellular metabolism.

- Oxidative Stress Induction : The generation of ROS leads to oxidative damage and can trigger apoptotic pathways in affected cells .

Environmental Impact

As a persistent organic pollutant (POP), this compound poses risks not only to human health but also to ecological systems. It has been shown to bioaccumulate in aquatic organisms, raising concerns about its impact on food chains and biodiversity. Studies have documented its presence in surface waters and sediments, highlighting the need for monitoring and regulation .

Case Study 1: Aquatic Toxicity

A study examined the effects of TCN on fish species. Results indicated that exposure led to significant mortality rates and developmental abnormalities in embryos. The study concluded that TCN's toxic effects were linked to its ability to induce oxidative stress and disrupt normal physiological functions .

Case Study 2: Soil Microbial Communities

Another investigation focused on the impact of TCN on soil microbial communities. Findings revealed that TCN exposure altered microbial diversity and function, which could affect soil health and nutrient cycling. This underscores the importance of understanding how chlorinated compounds influence terrestrial ecosystems .

Comparative Analysis with Other Trichloronaphthalenes

The following table summarizes key features of various trichloronaphthalene isomers:

| Compound Name | Molecular Formula | Biological Activity | Unique Features |

|---|---|---|---|

| 1,2,3-Trichloronaphthalene | C₁₀H₅Cl₃ | Significant cytotoxicity | Used in industrial applications |

| 1,2,4-Trichloronaphthalene | C₁₀H₅Cl₃ | Moderate toxicity | Different reactivity patterns |

| This compound | C₁₀H₅Cl₃ | High cytotoxicity; induces oxidative stress | Persistent organic pollutant |

Q & A

Basic Research Questions

Q. What are the validated synthesis pathways for 1,3,7-trichloronaphthalene, and how can purity be ensured during production?

The synthesis of this compound typically involves electrophilic aromatic substitution, where naphthalene undergoes chlorination under controlled conditions. Key parameters include temperature, catalyst selection (e.g., FeCl₃ or AlCl₃), and stoichiometry to direct chlorination to the 1,3,7 positions. Purity can be ensured via recrystallization or column chromatography, followed by analytical validation using GC-MS or HPLC coupled with certified reference standards . For reproducibility, researchers should document reaction conditions rigorously and cross-validate results against spectral databases such as NIST Chemistry WebBook .

Q. What analytical methods are recommended for quantifying this compound in environmental matrices?

Gas chromatography with electron capture detection (GC-ECD) or mass spectrometry (GC-MS) is preferred for its sensitivity to chlorinated compounds. For complex matrices (e.g., soil or sediment), sample preparation via Soxhlet extraction or pressurized liquid extraction (PLE) is critical. Method validation should include spike-recovery experiments and comparison with certified materials, as outlined in environmental analytical standards . Researchers must also account for matrix interferences by using internal standards like ¹³C-labeled analogs .

Q. How does this compound persist in environmental compartments, and what factors influence its degradation?

this compound exhibits moderate persistence due to its hydrophobic nature (log K₀w > 4), leading to bioaccumulation in lipids and adsorption to organic matter in soils. Degradation is primarily photolytic or microbial, with half-lives varying based on UV exposure and microbial community composition. Studies on similar chlorinated naphthalenes suggest that humidity and clay minerals (e.g., Fe(III)-montmorillonite) can accelerate radical-mediated photodegradation . Environmental fate models should incorporate these variables, referencing databases like the AMAP assessment for Arctic persistence data .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reported toxicity data for this compound?

Discrepancies in toxicity data often arise from differences in test organisms, exposure routes, or metabolite profiling. To address this, researchers should:

- Conduct comparative studies using standardized protocols (e.g., OECD guidelines).

- Perform metabolomic analyses to identify species-specific biotransformation products.

- Cross-reference findings with toxicological databases (e.g., TOXCENTER, NIH RePORTER) to contextualize results .

For example, conflicting LC₅₀ values in aquatic species may reflect variations in lipid content or enzymatic activity, necessitating controlled in vitro assays .

Q. How can advanced photodegradation mechanisms of this compound be modeled in soil systems?

Photodegradation in soils involves radical formation under UV irradiation, influenced by soil mineralogy and organic carbon content. Experimental designs should:

- Use Fe(III)-montmorillonite as a catalyst to simulate natural clay interactions.

- Monitor radical intermediates via electron paramagnetic resonance (EPR) spectroscopy.

- Quantify degradation products (e.g., dichloronaphthalenes) using tandem mass spectrometry .

Studies show that humidity enhances hydroxyl radical generation, which can be modeled using kinetic software like Kintecus .

Q. What methodologies assess the interaction of this compound with DNA/RNA in toxicogenomic studies?

Transcriptomic and epigenomic approaches are critical:

- RNA-Seq can identify gene expression changes in model organisms (e.g., Daphnia magna or murine hepatocytes).

- Comet assays or γ-H2AX staining evaluate DNA strand breaks.

- MeSH term mapping (e.g., "Polycyclic Aromatic Hydrocarbons/pharmacology") in PubMed or TOXCENTER helps identify conserved pathways .

Researchers should validate findings using knockdown/knockout models to isolate specific mechanistic roles .

Q. How do regulatory thresholds (e.g., TLVs) for this compound align with emerging occupational exposure data?

Threshold Limit Values (TLVs) for chlorinated naphthalenes are historically based on industrial hygiene data for mixtures (e.g., Halowaxes). Recent studies recommend reassessing TLVs using congener-specific toxicity data. Methodologies include:

- Air sampling paired with personal dosimeters in occupational settings.

- Biomonitoring of urinary metabolites (e.g., hydroxylated derivatives).

- Comparing results against the ACGIH® TLV® framework, which cites 5 mg/m³ for trichloronaphthalenes .

Q. What computational tools predict the thermodynamic properties of this compound for environmental modeling?

Researchers can use:

- NIST Chemistry WebBook for experimental vapor pressure, boiling points, and phase-change data .

- EPI Suite to estimate persistence, bioaccumulation, and toxicity (PBT) metrics.

- Density Functional Theory (DFT) to calculate electronic properties influencing reactivity .

Validation against experimental data (e.g., reduced pressure boiling points) is essential to minimize model uncertainties .

Propriétés

IUPAC Name |

1,3,7-trichloronaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5Cl3/c11-7-2-1-6-3-8(12)5-10(13)9(6)4-7/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFEUGIGSIREATC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=C(C=C(C=C21)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5Cl3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00204263 | |

| Record name | 1,3,7-Trichloronaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00204263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55720-37-1 | |

| Record name | Naphthalene, 1,3,7-trichloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055720371 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3,7-Trichloronaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00204263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.